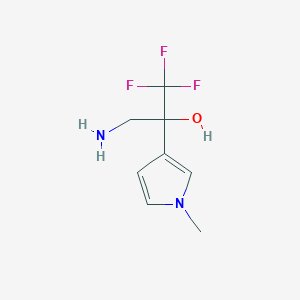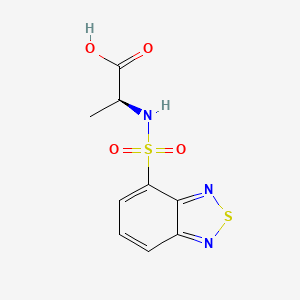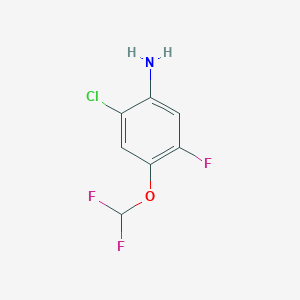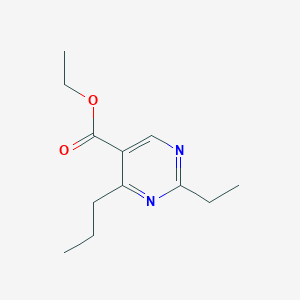
3-(5-Methylthiophen-3-yl)benzoic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-(5-Methylthiophen-3-yl)benzoic acid is a compound that features a benzoic acid moiety substituted with a 5-methylthiophene group. This compound is part of the thiophene family, which is known for its diverse applications in medicinal chemistry and material science . Thiophene derivatives are recognized for their biological and physiological functions, including anti-inflammatory, anti-psychotic, anti-arrhythmic, anti-anxiety, anti-fungal, antioxidant, estrogen receptor modulating, anti-mitotic, anti-microbial, kinases inhibiting, and anti-cancer properties .
Vorbereitungsmethoden
The synthesis of 3-(5-Methylthiophen-3-yl)benzoic acid can be achieved through various synthetic routes. One common method involves the Suzuki–Miyaura coupling reaction, which is a widely-applied transition metal-catalyzed carbon–carbon bond-forming reaction . This reaction typically uses boron reagents and palladium catalysts under mild and functional group-tolerant conditions . The preparation method involves the coupling of a boronic acid derivative of 5-methylthiophene with a halogenated benzoic acid under the presence of a palladium catalyst and a base.
Analyse Chemischer Reaktionen
3-(5-Methylthiophen-3-yl)benzoic acid undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. For instance, the thiophene ring can be oxidized using reagents like potassium permanganate (KMnO4) under acidic conditions to form sulfoxides or sulfones . The benzoic acid moiety can also participate in electrophilic aromatic substitution reactions, where it can be nitrated, sulfonated, or halogenated under appropriate conditions. Common reagents used in these reactions include nitric acid, sulfuric acid, and halogens.
Wissenschaftliche Forschungsanwendungen
3-(5-Methylthiophen-3-yl)benzoic acid has a wide range of applications in scientific research. In medicinal chemistry, thiophene derivatives are explored for their potential as anti-inflammatory, anti-cancer, and antimicrobial agents . The compound’s unique structure allows it to interact with various biological targets, making it a valuable scaffold for drug development. Additionally, thiophene-based compounds are used in material science for the development of organic semiconductors, organic field-effect transistors (OFETs), and organic light-emitting diodes (OLEDs) .
Wirkmechanismus
The mechanism of action of 3-(5-Methylthiophen-3-yl)benzoic acid involves its interaction with specific molecular targets and pathways. Thiophene derivatives are known to inhibit kinases, modulate estrogen receptors, and act as antioxidants . The compound’s ability to interact with these targets is attributed to its unique chemical structure, which allows it to form stable interactions with proteins and other biomolecules. This interaction can lead to the modulation of various cellular pathways, resulting in therapeutic effects.
Vergleich Mit ähnlichen Verbindungen
3-(5-Methylthiophen-3-yl)benzoic acid can be compared with other thiophene derivatives, such as 2,5-dimethylthiophene and 3-(2-thienyl)benzoic acid . While these compounds share a common thiophene core, their substitution patterns and functional groups result in different chemical and biological properties. For example, 2,5-dimethylthiophene is known for its anti-inflammatory activity, while 3-(2-thienyl)benzoic acid has been studied for its potential as an anti-cancer agent . The presence of the 5-methyl group in this compound provides unique steric and electronic effects, making it distinct from other thiophene derivatives.
Eigenschaften
Molekularformel |
C12H10O2S |
|---|---|
Molekulargewicht |
218.27 g/mol |
IUPAC-Name |
3-(5-methylthiophen-3-yl)benzoic acid |
InChI |
InChI=1S/C12H10O2S/c1-8-5-11(7-15-8)9-3-2-4-10(6-9)12(13)14/h2-7H,1H3,(H,13,14) |
InChI-Schlüssel |
QNMIRNFWXBVTBV-UHFFFAOYSA-N |
Kanonische SMILES |
CC1=CC(=CS1)C2=CC(=CC=C2)C(=O)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


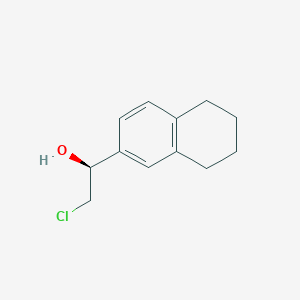


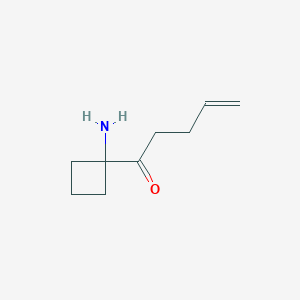
![1-Methyl-1,4-diazaspiro[5.5]undecane](/img/structure/B13162560.png)
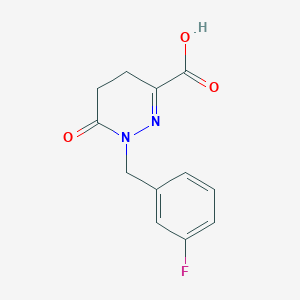
![tert-Butyl N-{4-hydroxy-4-[(3-propyl-1,2,4-oxadiazol-5-yl)methyl]cyclohexyl}carbamate](/img/structure/B13162578.png)
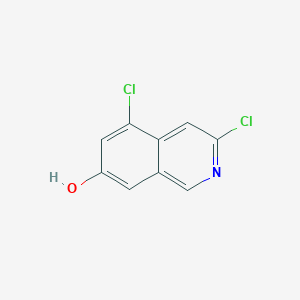
![7-Methyl-5H,6H,7H,8H-[1,2,4]triazolo[1,5-a]pyridin-2-amine](/img/structure/B13162584.png)
